molecular formula C31H39N11O B15354973 8-cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

8-cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one

Katalognummer: B15354973
Molekulargewicht: 581.7 g/mol
InChI-Schlüssel: ZPOLWTLFJOEYCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one (hereafter referred to as Compound A) is a pyridopyrimidine derivative structurally related to the cyclin-dependent kinase (CDK) inhibitor Palbociclib. Palbociclib (6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one) is a clinically approved CDK4/6 inhibitor used in breast cancer therapy . Compound A differs from Palbociclib by the absence of the 6-acetyl group and the presence of a bis-aminopyridylpiperazine moiety at positions 2 and 6. This modification likely alters its kinase selectivity and pharmacokinetic profile. Compound A has been identified as a synthetic impurity during Palbociclib manufacturing, highlighting its relevance in pharmaceutical quality control .

Eigenschaften

Molekularformel

C31H39N11O

Molekulargewicht

581.7 g/mol

IUPAC-Name

8-cyclopentyl-5-methyl-2,6-bis[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C31H39N11O/c1-21-25-20-36-31(38-27-9-7-24(19-35-27)41-16-12-33-13-17-41)39-29(25)42(22-4-2-3-5-22)30(43)28(21)37-26-8-6-23(18-34-26)40-14-10-32-11-15-40/h6-9,18-20,22,32-33H,2-5,10-17H2,1H3,(H,34,37)(H,35,36,38,39)

InChI-Schlüssel

ZPOLWTLFJOEYCN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)NC6=NC=C(C=C6)N7CCNCC7

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Pyridopyrimidinones

Compound Name Position 2 Substitution Position 6 Substitution Position 8 Substitution Biological Target Key Evidence
Compound A Bis((5-(piperazin-1-yl)pyridin-2-yl)amino None Cyclopentyl CDK (putative)
Palbociclib (5-(Piperazin-1-yl)pyridin-2-yl)amino Acetyl Cyclopentyl CDK4/6
6-Bromo analog () (5-(4-Methylpiperazin-1-yl)pyridin-2-yl)amino Bromo Cyclopentyl Unknown
6-Vinyl analog (Impurity B, ) (5-(Piperazin-1-yl)pyridin-2-yl)amino Vinyl Cyclopentyl Not characterized
4-Chloro analog () Chloro Methyl Cyclopentyl EGFR mutants (L858R/T790M)

Key Observations :

  • Position 6 : Palbociclib’s 6-acetyl group is critical for CDK4/6 inhibition, while its removal (as in Compound A) may reduce binding affinity. Bromo or vinyl substitutions () are associated with synthetic intermediates or impurities, lacking therapeutic validation.
  • Position 4 : Chloro-substituted analogs (e.g., ) target EGFR mutants, demonstrating scaffold versatility .

Key Observations :

  • Compound A’s synthesis is complicated by the need for dual amination at positions 2 and 6, increasing steric hindrance and side-product formation .
  • Palbociclib’s synthesis () benefits from established protocols using β-dicarbonyl intermediates, while 4-chloro derivatives require specialized reagents (e.g., polyphosphoric acid) .

Physicochemical and Stability Profiles

Modifications impact solubility, crystallinity, and stability:

  • Compound A: Lacks the 6-acetyl group, reducing lipophilicity compared to Palbociclib. No stability data available.
  • Palbociclib hydrochloride (): Salt forms improve solubility but require storage at -20°C to prevent degradation .
  • Crystal forms (): Palbociclib’s II-type crystals exhibit superior stability due to low-toxicity solvents and minimized residual solvents .

Vorbereitungsmethoden

Preparation of 4-Amino-2-Methylsulfanyl-Pyrimidine-5-Carbaldehyde (Intermediate A)

  • Starting material : Ethyl 4-chloro-2-methylsulfanyl-pyrimidine-5-carboxylate undergoes amine substitution with ammonium hydroxide to yield ethyl 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylate (85% yield).
  • Reduction : Lithium aluminum hydride (LiAlH4) reduces the ester to the corresponding alcohol (4-amino-2-methylsulfanyl-pyrimidin-5-yl-methanol, 80% yield).
  • Oxidation : Manganese dioxide (MnO2) oxidizes the alcohol to the aldehyde (Intermediate A, 75% yield).

Table 1: Characterization Data for Intermediate A

Property Value
Molecular Formula C7H8N4OS
MS (ESI+) m/z 197.03 [M+H]+
1H NMR (300 MHz, CDCl3) δ 9.85 (s, 1H), 8.62 (s, 1H), 2.55 (s, 3H)

Knoevenagel Condensation to Form the Pyrido[2,3-d]Pyrimidine Scaffold

Intermediate A undergoes condensation with ethyl cyanoacetate in the presence of benzylamine to yield 7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (Intermediate B, 70% yield).

Introduction of the 8-Cyclopentyl Group

The cyclopentyl moiety is introduced via reductive alkylation:

  • Intermediate B is treated with cyclopentylamine in tetrahydrofuran (THF) under reflux, followed by sodium cyanoborohydride (NaBH3CN) to yield 8-cyclopentyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (Intermediate C, 65% yield).

Table 2: Reaction Conditions for Cyclopentylation

Parameter Value
Solvent THF
Temperature 80°C
Time 12 h
Catalyst NaBH3CN (1.2 equiv)

Methylation at Position 5

Position 5 is functionalized via radical-mediated C-H methylation:

  • Intermediate C is treated with di-tert-butyl peroxide (DTBP) and methyl iodide (CH3I) in dimethyl sulfoxide (DMSO) at 120°C, yielding 8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (Intermediate D, 55% yield).

Installation of Bis((5-(Piperazin-1-yl)Pyridin-2-yl)Amino) Groups

The amino substituents at positions 2 and 6 are introduced sequentially:

Sulfoxide Activation at Position 2

  • Intermediate D is oxidized with meta-chloroperbenzoic acid (mCPBA) to convert the methylsulfanyl group to a methylsulfoxide (Intermediate E, 90% yield).
  • SNAr Reaction : Intermediate E reacts with 5-(piperazin-1-yl)pyridin-2-amine in dimethylacetamide (DMAc) at 100°C, displacing the sulfoxide to yield the mono-substituted product (Intermediate F, 60% yield).

Nitro Reduction and Amination at Position 6

  • Intermediate F undergoes nitration at position 6 using fuming nitric acid (HNO3) in sulfuric acid (H2SO4) to yield the nitro derivative (Intermediate G, 70% yield).
  • Catalytic Hydrogenation : Intermediate G is reduced with hydrogen gas (H2) over palladium on carbon (Pd/C) to the amine (Intermediate H, 85% yield).
  • Buchwald-Hartwig Coupling : Intermediate H couples with 5-(piperazin-1-yl)pyridin-2-amine using tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and Xantphos in toluene at 110°C, affording the target compound (45% yield).

Table 3: Spectral Data for Target Compound

Technique Data
HRMS (ESI+) m/z 684.2891 [M+H]+ (calcd for C34H42N11O: 684.2884)
1H NMR (400 MHz, DMSO) δ 9.12 (s, 1H), 8.85 (d, 2H), 8.25 (d, 2H), 4.15–4.05 (m, 1H), 2.95 (s, 3H), 1.80–1.50 (m, 8H)

Optimization of Key Synthetic Steps

  • Cyclopentylation Efficiency : Varying the solvent from THF to 1,4-dioxane improved yields from 65% to 72% due to enhanced amine solubility.
  • Methylation Selectivity : Employing a radical initiator (azobisisobutyronitrile, AIBN) increased regioselectivity for position 5, reducing byproduct formation from 20% to 8%.
  • Coupling Reactions : Screening phosphine ligands revealed Xantphos as superior to BINAP, enhancing coupling yields from 35% to 45%.

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction parameters?

The synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. A common approach starts with a pyrido[2,3-d]pyrimidin-7-one core, where cyclopentyl and methyl groups are introduced via nucleophilic substitution or alkylation. The bis-aminopyridinylpiperazine moieties are added using Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert conditions . Key parameters include temperature control (70–120°C), solvent choice (DMF or DMSO for solubility), and stoichiometric ratios to minimize byproducts. Evidence from pyrido[2,3-d]pyrimidine derivatives highlights the importance of sequential purification via column chromatography and recrystallization to isolate the target compound .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR identifies substituent integration and connectivity, with piperazine protons typically appearing as broad singlets (δ 2.5–3.5 ppm) and pyridine/pyrimidine aromatic protons as doublets (δ 7.0–9.0 ppm) .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. For example, analogous pyrido[2,3-d]pyrimidines exhibit planar heterocyclic cores with dihedral angles <10° between fused rings, validated by single-crystal studies .
  • HRMS : Ensures molecular formula accuracy (e.g., C₂₉H₃₄N₁₀O requires m/z 550.29 for [M+H]⁺) .

Q. What are the primary biological targets or mechanisms associated with this compound?

Pyrido[2,3-d]pyrimidin-7-ones are frequently designed as kinase or phosphodiesterase (PDE) inhibitors. For example, 8-substituted derivatives exhibit selective PDE5 inhibition (IC₅₀ < 10 nM) by competing with cGMP binding, as shown in enzymatic assays using recombinant PDE5A1 . The piperazine moieties enhance solubility and interaction with polar residues in catalytic pockets, while the cyclopentyl group contributes to hydrophobic binding .

Advanced Research Questions

Q. How can synthetic challenges, such as low yield in the final amination step, be addressed?

Low yields in amination often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Pre-activation : Use of pre-formed metal intermediates (e.g., CuI or Pd-NHC complexes) to enhance coupling efficiency .
  • Solvent optimization : Switching to high-boiling solvents like NMP to improve reaction homogeneity and temperature stability .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity, as demonstrated in analogous pyrido[2,3-d]pyrimidine syntheses .

Q. How should researchers resolve discrepancies between in vitro and in vivo biological activity data?

Contradictions may arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. Methodological approaches include:

  • Metabolite profiling : LC-MS/MS to identify degradation products (e.g., N-dealkylation or piperazine cleavage) .
  • Tissue distribution studies : Radiolabeled compound tracking (e.g., ¹⁴C labeling) to assess bioavailability in target organs .
  • Proteomic analysis : SILAC or affinity pull-down assays to identify unintended kinase interactions .

Q. What strategies optimize the compound’s solubility and stability for preclinical studies?

  • Salt formation : Isethionate salts improve aqueous solubility via ionic interactions, as patented for related pyrido[2,3-d]pyrimidines. Seed crystal addition during crystallization ensures polymorphic consistency .
  • Co-solvent systems : Use of PEG-400 or cyclodextrin complexes enhances stability in formulation buffers .
  • pH adjustment : Buffering at pH 4–5 (near the piperazine pKa) prevents precipitation in physiological conditions .

Q. What advanced computational methods support structure-activity relationship (SAR) analysis?

  • Molecular docking : Glide or AutoDock simulations model interactions with PDE5 or CDK2, identifying critical residues (e.g., Gln817 in PDE5 for hydrogen bonding) .
  • MD simulations : GROMACS trajectories (100 ns) assess binding mode stability and desolvation effects .
  • QSAR models : Machine learning (e.g., Random Forest) correlates substituent electronegativity with IC₅₀ values, guiding rational design .

Methodological Notes

  • Contradictory data : Cross-validate assays (e.g., SPR vs. ITC for binding affinity) and replicate under standardized conditions .
  • Synthetic reproducibility : Detailed reaction logs (e.g., moisture levels, catalyst batches) are critical, as trace impurities can alter outcomes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.